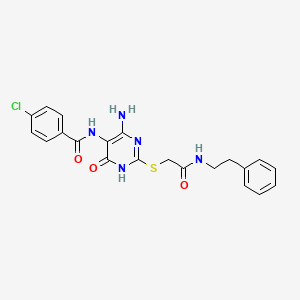

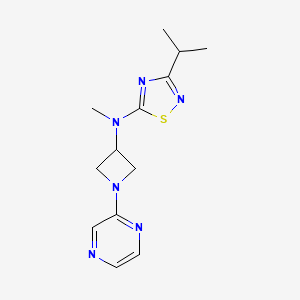

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of chromen-4-one, which is a class of compounds known as benzofurans . Benzofurans are organic compounds that contain a benzene ring fused to a furan. The furan is a five-membered ring system with four carbon atoms and one oxygen atom. The presence of the oxygen atom in the ring structure can contribute to the compound’s reactivity.

Aplicaciones Científicas De Investigación

Photochromic Materials and Natural Product Synthesis

The compound under discussion shows promise in the synthesis of photochromic materials and biologically active natural products. A study by Rawat, Prutyanov, and Wulff (2006) described the utility of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are key components in photochromic materials and have biological relevance. These complexes undergo benzannulation reactions to yield 7-hydroxy-3H-naphtho[2.1-b]pyrans, a process that highlights the potential of chromene derivatives in creating complex structures for material science and pharmacology applications Rawat, Prutyanov, & Wulff, 2006.

Catalytic Inhibition and Tumor Suppression

In the realm of medicinal chemistry, Kwon et al. (2015) explored the synthesis of novel terpyridine-skeleton molecules, including chromeno[4,3-b]pyridine cores, demonstrating their role as catalytic inhibitors for topoisomerases I and II. These inhibitors not only induced apoptosis in cancer cells but also showed significant inhibition of tumor growth in xenografted mice models. This indicates that derivatives of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one could be explored further for their anticancer properties Kwon et al., 2015.

Molecular Structure Insights

The crystal structure of related chromeno[4,3-b]pyridin derivatives has been elucidated, providing insights into their molecular conformation and potential interaction sites for biological activity. Yuan et al. (2010) synthesized and analyzed the crystal structure of a related compound, revealing the configuration of its six-membered rings and planar structures, which could inform the design of molecules with specific biological activities Yuan et al., 2010.

Monoamine Oxidase Inhibition

Mattsson, Svensson, and Sonesson (2014) investigated a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones for their inhibitory activity against human monoamine oxidase A and B. They found that certain derivatives, particularly those with hydroxy or amino substitutions at the C6 position, exhibited potent and selective inhibition against the MAO A subtype. This suggests that the core structure of this compound could be optimized for developing selective MAO A inhibitors, potentially for the treatment of neurological disorders Mattsson, Svensson, & Sonesson, 2014.

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-21(28-16-7-5-6-15(12-16)26-2)20(25)17-8-9-19(24)18(22(17)27-14)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHWEFICNJBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2827272.png)

![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine](/img/structure/B2827273.png)

![ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2827276.png)

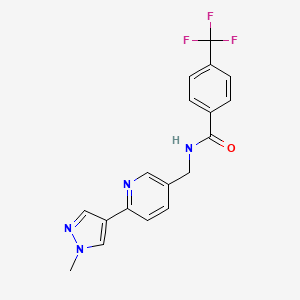

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)

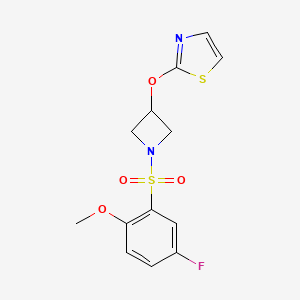

![N-(2-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827285.png)

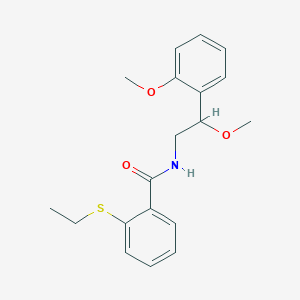

![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)